Cas no 2137692-56-7 (3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)

3-Thiophenesulfonamide, N,2,4,5-tetramethyl- 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenesulfonamide, N,2,4,5-tetramethyl-
-
- インチ: 1S/C8H13NO2S2/c1-5-6(2)12-7(3)8(5)13(10,11)9-4/h9H,1-4H3
- InChIKey: VBEUHVPIFKVKIT-UHFFFAOYSA-N
- ほほえんだ: C1(C)SC(C)=C(C)C=1S(NC)(=O)=O
3-Thiophenesulfonamide, N,2,4,5-tetramethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693136-0.25g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 0.25g |
$748.0 | 2023-03-10 | ||
Enamine | EN300-693136-0.5g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 0.5g |
$781.0 | 2023-03-10 | ||
Enamine | EN300-693136-1.0g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-693136-10.0g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 10.0g |
$3500.0 | 2023-03-10 | ||
Enamine | EN300-693136-2.5g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 2.5g |
$1594.0 | 2023-03-10 | ||
Enamine | EN300-693136-0.05g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 0.05g |
$683.0 | 2023-03-10 | ||
Enamine | EN300-693136-5.0g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 5.0g |
$2360.0 | 2023-03-10 | ||
Enamine | EN300-693136-0.1g |
N,2,4,5-tetramethylthiophene-3-sulfonamide |
2137692-56-7 | 0.1g |
$715.0 | 2023-03-10 |
3-Thiophenesulfonamide, N,2,4,5-tetramethyl- 関連文献
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
10. Back matter
3-Thiophenesulfonamide, N,2,4,5-tetramethyl-に関する追加情報
3-Thiophenesulfonamide, N,2,4,5-tetramethyl and its Role in Modern Pharmaceutical Research
3-Thiophenesulfonamide, N,2,4,5-tetramethyl (CAS No. 2137692-56-7) represents a class of thiophene-based sulfonamide derivatives with significant potential in pharmaceutical and biotechnological applications. This compound, characterized by its unique molecular structure and functional groups, has emerged as a focal point in recent studies due to its ability to modulate biological pathways and interact with various molecular targets. The N,2,4,5-tetramethyl substituents on the thiophene ring contribute to the compound's enhanced stability and reactivity, making it a versatile scaffold for drug development and chemical synthesis.
Recent advancements in medicinal chemistry have highlighted the importance of thiophene sulfonamide derivatives in the design of small-molecule therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 3-Thiophenesulfonamide, N,2,4,5-tetramethyl exhibits promising antifungal activity against drug-resistant fungal strains, such to Candida albicans. This finding underscores the compound's potential as a lead candidate for developing new antifungal agents, particularly in light of the growing global challenge of antimicrobial resistance.
The 3-thiophene sulfonamide core structure is known for its ability to engage in hydrogen bonding and π-π interactions, which are critical for molecular recognition in biological systems. This property has been leveraged in the design of targeted drug delivery systems that enhance the bioavailability and specificity of therapeutic agents. A 2024 review in Advanced Drug Delivery Reviews emphasized the role of thiophene sulfonamide derivatives in modulating protein-protein interactions, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
One of the key advantages of 3-Thiophenesulfonamide, N,2,4,5-tetramethyl is its structural flexibility, which allows for the incorporation of diverse functional groups to fine-tune its pharmacological profile. This adaptability has led to its use in the development of multitarget ligands capable of addressing complex pathophysiological conditions. For example, a 2023 preclinical study reported that 3-Thiophenesulfonamide, N,2,4,5-tetramethyl derivatives exhibited dual inhibitory activity against both inflammasome and kinase pathways, suggesting its potential in the treatment of inflammatory disorders and cancer.
The synthetic accessibility of 3-Thiophenesulfonamide, N,2,4,5-tetramethyl has also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry described an efficient one-pot synthesis route involving thiophene sulfonamide as a key intermediate. This method not only reduces the number of reaction steps but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The scalability of this approach makes it suitable for industrial applications, further enhancing the compound's relevance in pharmaceutical manufacturing.
Moreover, the pharmacokinetic properties of 3-Thiophenesulfonamide, N,2,4,5-tetramethyl have been extensively studied. Research published in Drug Metabolism and Disposition in 2023 revealed that the compound exhibits favorable metabolic stability in vivo, with minimal hepatic clearance. This characteristic is crucial for the development of long-acting formulations, as it reduces the frequency of dosing and improves patient compliance. The compound's low toxicity profile, as demonstrated in preclinical models, further supports its potential for clinical translation.
Another area of interest is the antioxidant activity of 3-Thiophenesulfonamide, N,2,4,5-tetramethyl. A 2024 study in Free Radical Biology and Medicine showed that the compound effectively scavenges reactive oxygen species (ROS) and modulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that the compound could be explored as a therapeutic agent for oxidative stress-related diseases, including cardiovascular disorders and age-related degeneration.
The structural diversity of 3-Thiophenesulfonamide, N,2,4,5-tetramethyl derivatives has also been exploited in the design of targeted therapies for specific diseases. For instance, a 2023 study in Cancer Research reported that a derivative of this compound selectively inhibited the activity of EGFR (epidermal growth factor receptor) in cancer cells, while sparing normal cells. This selectivity is attributed to the unique spatial arrangement of the thiophene sulfonamide moiety, which allows for precise binding to the target protein.
Additionally, the compatibility of 3-Thiophenesulfonamide, N,2,4,5-tetramethyl with various drug delivery systems has been investigated. Research published in Pharmaceutical Research in 2024 demonstrated that the compound can be effectively encapsulated in liposomes and nanoparticles, enhancing its solubility and targeting efficiency. This property is particularly valuable for the delivery of hydrophobic drugs, which often face challenges in achieving adequate bioavailability.
Despite its promising attributes, the development of 3-Thiophenesulfonamide, N,2,4,5-tetramethyl as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its pharmacological profile, improving its solubility, and evaluating its safety in clinical trials. The compound's potential applications extend beyond traditional therapeutic areas, with recent studies exploring its role in regenerative medicine and biomaterials science. For example, a 2024 paper in Biomaterials described the use of 3-Thiophenesulfonamide, N,2,4,5-tetramethyl as a crosslinking agent for hydrogels, enhancing their mechanical strength and biocompatibility.
In conclusion, 3-Thiophenesulfonamide, N,2,4,5-tetramethyl (CAS No. 2137692-56-7) represents a promising scaffold in the field of medicinal chemistry. Its unique molecular structure, combined with its functional versatility, has positioned it as a valuable tool for the development of novel therapeutics. As research in this area continues to evolve, the compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
For further information on the applications of 3-Thiophenesulfonamide, N,2,4,5-tetramethyl in pharmaceutical and biotechnological contexts, readers are encouraged to explore recent publications in the Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Organic & Biomolecular Chemistry. These resources provide detailed insights into the latest advancements and potential future directions of this compound in the field of drug discovery and development.
2137692-56-7 (3-Thiophenesulfonamide, N,2,4,5-tetramethyl-) 関連製品
- 2308390-48-7(1-(prop-2-enoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide)
- 99341-19-2(4ME 16:0 Diether DG)
- 242797-15-5(1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1391054-73-1(3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%))
- 95769-79-2(3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid)
- 838811-19-1(N-{3-1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 1593828-36-4(1-(3-Aminopyridin-2-yl)prop-2-en-1-one)
- 2680833-94-5(tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate)
- 52708-36-8(4-(1H-benzimidazol-1-yl)aniline)
- 21262-99-7(1,3-benzothiazole-5-sulfonamide)




